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molecular formula C9H13N3O3S B8679945 Ethyl {2-[(methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 62557-40-8

Ethyl {2-[(methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No. B8679945
M. Wt: 243.29 g/mol
InChI Key: YCOORMODHHFSOG-UHFFFAOYSA-N
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Patent
US04254260

Procedure details

To a solution of ethyl 2-(3-methylureido)thiazol-4-ylacetate (12.8 g.) in a mixture of methanol (240 ml.) and water (240 ml.) was dropwise added 1 N potassium hydroxide aqueous solution (52.7 ml.) with stirring at room temperature, and the solution was stirred for overnight at the same temperature, and then methanol was distilled off therefrom under reduced pressure. The remaining aqueous layer was washed with ethyl acetate, and then 1 N hydrochloric acid (52.7 ml.) was added thereto under ice-cooling. The precipitated crystals were collected by filtration, washed with water and then dried to give colorless crystals of 2-(3-methylureido)thiazol-4-ylacetic acid (9.7 g.), mp 190° C. (dec.).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
52.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:16])[NH:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][C:11]([O:13]CC)=[O:12])[N:9]=1.[OH-].[K+]>CO.O>[CH3:1][NH:2][C:3](=[O:16])[NH:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][C:11]([OH:13])=[O:12])[N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
CNC(NC=1SC=C(N1)CC(=O)OCC)=O
Name
Quantity
240 mL
Type
solvent
Smiles
CO
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
52.7 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred for overnight at the same temperature
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
methanol was distilled off
WASH
Type
WASH
Details
The remaining aqueous layer was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
1 N hydrochloric acid (52.7 ml.) was added
TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CNC(NC=1SC=C(N1)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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